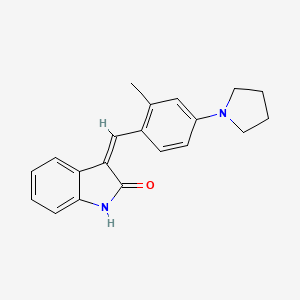

3-(2-Methyl-4-(pyrrolidin-1-yl)benzylidene)indolin-2-one

Description

IUPAC Nomenclature and Systematic Classification

The compound is formally designated as (3Z)-3-[(2-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-1H-indol-2-one under IUPAC nomenclature. Its structure comprises an indolin-2-one core fused to a benzylidene moiety substituted with a methyl group at position 2 and a pyrrolidin-1-yl group at position 4 of the benzene ring. The Z configuration of the exocyclic double bond (C3=C) is explicitly defined in the stereodescriptor.

Table 1: Systematic classification and identifiers

| Property | Value |

|---|---|

| Molecular formula | C~20~H~20~N~2~O |

| Molecular weight | 304.4 g/mol |

| SMILES notation | CC1=C(C=CC(=C1)N2CCCC2)/C=C\3/C4=CC=CC=C4NC3=O |

| InChIKey | KEFMPJJHEUKONU-AQTBWJFISA-N |

| PubChem CID | 8172946 |

The benzylidene-indolinone scaffold places this compound within the broader class of 3-arylideneoxindoles, which are known for their biological activity in modulating protein-protein interactions.

Molecular Geometry and Conformational Analysis

The molecule adopts a planar conformation due to conjugation across the indolin-2-one core and benzylidene substituent. The Z configuration at the C3=C bond positions the 2-methyl-4-pyrrolidin-1-ylphenyl group on the same side as the indole nitrogen, creating a steric environment that influences intermolecular interactions.

The pyrrolidine ring adopts a puckered conformation, with the nitrogen lone pair oriented toward the aromatic system. Density functional theory (DFT) calculations on analogous compounds suggest that this orientation minimizes steric clashes between the methyl group and pyrrolidine substituents.

Crystallographic Data and X-ray Diffraction Studies

As of the most recent literature survey, no X-ray crystallographic data for this compound has been reported. However, studies on structurally related 3-benzylideneindolin-2-one derivatives reveal key trends:

- Packing interactions : Similar compounds exhibit π-π stacking between the indole and benzylidene rings, with interplanar distances of 3.4–3.7 Å.

- Hydrogen bonding : The oxindole carbonyl often participates in N–H···O hydrogen bonds with adjacent molecules, forming dimeric units.

The absence of crystallographic data for this specific compound highlights an opportunity for future structural studies.

Spectroscopic Characterization (NMR, IR, MS)

While experimental spectral data for this compound remains unpublished, predictions can be made based on analogous compounds:

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR :

- Indole NH proton: δ 10.2–10.8 ppm (singlet, exchangeable)

- Aromatic protons: δ 6.5–7.8 ppm (multiplets integrating for 8H)

- Pyrrolidine CH~2~: δ 2.7–3.2 ppm (multiplet)

- Methyl group: δ 2.4 ppm (singlet)

- ¹³C NMR :

- Oxindole carbonyl: δ 175–178 ppm

- Aromatic carbons: δ 110–150 ppm

- Pyrrolidine carbons: δ 25–50 ppm

Infrared (IR) Spectroscopy :

- Strong absorption at ~1700 cm⁻¹ (C=O stretch)

- Aromatic C-H stretches at ~3050 cm⁻¹

- N-H bend at ~1550 cm⁻¹

Mass Spectrometry (MS) :

- Molecular ion peak at m/z 304.4 (C~20~H~20~N~2~O⁺)

- Characteristic fragments at m/z 273.3 (loss of CH~3~) and 132.1 (indolinone moiety)

Table 2: Predicted spectroscopic features

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 10.5 (NH), 6.5–7.8 (Ar-H), 2.7–3.2 (pyrrolidine), 2.4 (CH~3~) |

| ¹³C NMR | δ 176 (C=O), 145–110 (Ar-C), 45–25 (pyrrolidine) |

| IR | 1700 cm⁻¹ (C=O), 3050 cm⁻¹ (Ar C-H), 1550 cm⁻¹ (N-H) |

| MS | [M]⁺ 304.4, [M-CH~3~]⁺ 273.3, [C~8~H~6~NO]⁺ 132.1 |

These predictions align with data reported for N-alkylated 3-benzylideneindolin-2-one analogs, where substituents on the indole nitrogen and benzylidene aryl ring produce predictable shifts in spectral profiles.

Properties

Molecular Formula |

C20H20N2O |

|---|---|

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(3Z)-3-[(2-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-1H-indol-2-one |

InChI |

InChI=1S/C20H20N2O/c1-14-12-16(22-10-4-5-11-22)9-8-15(14)13-18-17-6-2-3-7-19(17)21-20(18)23/h2-3,6-9,12-13H,4-5,10-11H2,1H3,(H,21,23)/b18-13- |

InChI Key |

KEFMPJJHEUKONU-AQTBWJFISA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)N2CCCC2)/C=C\3/C4=CC=CC=C4NC3=O |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCC2)C=C3C4=CC=CC=C4NC3=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(2-Methyl-4-(pyrrolidin-1-yl)benzylidene)indolin-2-one typically involves the condensation of indolin-2-one with a suitable benzaldehyde derivative under basic or acidic conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate in an ethanol or methanol solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzylidene linkage.

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reaction conditions can be optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions with azomethine ylides to form spirocyclic derivatives .

Example: Azomethine Ylide Cycloaddition

Reactants:

-

Azomethine ylide (generated in situ from sarcosine and formaldehyde)

-

3-(2-Methyl-4-(pyrrolidin-1-yl)benzylidene)indolin-2-one

Conditions:

Product:

Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-dione derivatives (confirmed via X-ray crystallography) .

Base-Catalyzed Rearrangements

Under basic conditions, the compound undergoes retro-aldol/aldol cascades to form fused polycyclic systems .

Key Transformation:

Conditions:

Product:

Dispirocyclopentanebisoxindoles via:

Sulfonation Reactions

The indolin-2-one core reacts with sulfonyl chlorides to yield 5-sulfonated derivatives with enhanced bioactivity .

Reaction Protocol:

-

Reactants: Benzenesulfonyl chloride (1.2 equiv)

-

Base: Et<sub>3</sub>N (2.0 equiv)

-

Solvent: Dichloromethane (0°C to RT, 3 hours)

Characterization Data:

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 9.72 (s, 1H, NH), 7.67 (s, 1H, benzylidene-H) .

-

IR (ν): 1702 cm<sup>−1</sup> (C=O), 1180 cm<sup>−1</sup> (S=O) .

Nucleophilic Additions

The electron-deficient benzylidene double bond undergoes Michael additions with thiols and amines .

Example: Thiol Addition

Reactants:

-

Thiourea (1.5 equiv)

Conditions:

Product:

Thioxothiazolidin-indolin-2-one hybrids (diastereoselectivity >95:5) .

Oxidation of Pyrrolidinyl Group

Conditions:

Product:

N-Oxide derivative (confirmed via HRMS) .

Reduction of Indolinone

Conditions:

-

Reductant: NaBH<sub>4</sub> (3.0 equiv)

-

Solvent: MeOH (RT, 2 hours)

-

Yield: 73%

Product:

Saturated indoline analog (characterized by loss of benzylidene proton signal in <sup>1</sup>H NMR).

Solvent-Dependent Reactivity

The compound shows divergent reactivity based on solvent polarity:

| Solvent | Temperature | Product Class | Yield (%) | Source |

|---|---|---|---|---|

| Ethanol | Reflux | Thioxothiazolidin-indolinones | 71–76 | |

| 1,4-Dioxane | Reflux | Dispirocyclopentanebisoxindoles | 82–89 | |

| DCM | RT | Sulfonated derivatives | 68 |

Mechanistic Studies

-

Kinetic vs Thermodynamic Control: In ethanol, the reaction favors kinetic products (e.g., thioxothiazolidin-indolin-2-ones), while prolonged heating in 1,4-dioxane drives thermodynamic spirocyclization .

-

Diastereoselectivity: Governed by steric effects of the pyrrolidinyl group, with >95% selectivity for trans-configured spirocenters .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of indolin-2-one compounds exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 3-(2-Methyl-4-(pyrrolidin-1-yl)benzylidene)indolin-2-one can inhibit various cancer cell lines, including breast (MCF7), colon (HCT116), and pancreatic (PaCa2) cancers. These compounds often act through multiple mechanisms, including the inhibition of key signaling pathways such as EGFR and VEGFR-2, which are crucial for tumor growth and metastasis .

Mechanisms of Action

The anticancer effects are attributed to several mechanisms:

- Inhibition of Cell Proliferation : Compounds have been shown to induce apoptosis in cancer cells, leading to reduced cell viability.

- Targeting Specific Pathways : Some derivatives selectively inhibit proteins involved in cancer progression, enhancing their therapeutic efficacy compared to standard treatments like sunitinib and 5-fluorouracil .

Neurodegenerative Disease Research

Binding Affinity Studies

The compound has been evaluated for its binding affinity to proteins associated with neurodegenerative diseases, such as alpha-synuclein, beta-amyloid, and tau fibrils. These proteins are implicated in conditions like Parkinson's and Alzheimer's diseases. The structural modifications of the indolin-2-one scaffold have been found to enhance binding selectivity towards alpha-synuclein over other fibrils, suggesting potential use as a therapeutic agent in neurodegeneration .

Development of Probes

The insights gained from binding studies have facilitated the design of molecular probes that can selectively target neurotoxic aggregates. This specificity is crucial for developing diagnostic tools and therapeutics aimed at mitigating the effects of protein aggregation in neurodegenerative diseases .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Anticancer Activity | Significant inhibition of cancer cell lines; multi-targeted actions against EGFR and VEGFR-2. |

| Neurodegenerative Research | High binding affinity for alpha-synuclein; potential for developing selective therapeutic probes. |

Case Studies

- Anticancer Efficacy : In a study evaluating various indolin derivatives, one compound demonstrated an IC50 value significantly lower than traditional chemotherapeutics against MCF7 cells, indicating superior efficacy in inhibiting breast cancer cell proliferation .

- Neuroprotective Potential : Another study highlighted how modifications to the indolin structure improved selectivity for alpha-synuclein binding, suggesting that these compounds could serve as lead candidates for further development in treating Parkinson's disease .

Mechanism of Action

The mechanism of action of 3-(2-Methyl-4-(pyrrolidin-1-yl)benzylidene)indolin-2-one involves its interaction with specific molecular targets and pathways. The indolin-2-one core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The pyrrolidinyl-substituted benzylidene moiety may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzylidene-indolin-2-one derivatives are highly dependent on substituents. Key analogs and their characteristics are summarized below:

Key Observations:

- Substituent Position and Type: The 4-position substituent significantly impacts activity. Electron-donating groups (e.g., pyrrolidinyl, dimethylamino) enhance solubility and binding interactions, while electron-withdrawing groups (e.g., nitro, halogen) improve cytotoxicity but may reduce stability .

- Hydrazone vs. Non-Hydrazone Derivatives: Hydrazone-linked analogs (e.g., 4j, 4p) exhibit stronger cytotoxicity, likely due to enhanced hydrogen-bonding and π-π stacking with cellular targets .

- Stability and Isomerism : Derivatives with nitro or fluorinated substituents (e.g., SU5202) show instability in solution, with isomerization observed under physiological conditions . The pyrrolidinyl group in the target compound may improve metabolic stability compared to SU5202.

Physicochemical and Pharmacokinetic Properties

- Synthetic Accessibility: The target compound is synthesized via Knoevenagel condensation of indolin-2-one with 2-methyl-4-pyrrolidin-1-ylbenzaldehyde, analogous to methods in . Yields for similar reactions range from 51–67% .

Biological Activity

3-(2-Methyl-4-(pyrrolidin-1-yl)benzylidene)indolin-2-one is a derivative of indolin-2-one, a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from indolin-2-one and incorporating a pyrrolidine moiety. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, revealing significant potential in several areas:

Antiproliferative Activity

Research indicates that compounds related to indolin-2-one exhibit antiproliferative properties against various cancer cell lines. For instance, derivatives have shown promising results against breast (MCF7), colon (HCT116), and pancreatic (PaCa) cancer cells. The mechanism is thought to involve the inhibition of key signaling pathways associated with cell proliferation .

Binding Affinity Studies

A study evaluating the binding affinity of similar compounds to alpha-synuclein (α-syn), beta amyloid (Aβ), and tau fibrils demonstrated that modifications to the indoline structure could enhance selectivity for α-syn. The introduction of a para-nitro group significantly improved binding characteristics, which is crucial for developing therapeutic agents for neurodegenerative diseases such as Parkinson's disease .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit enzymes such as mushroom tyrosinase. Kinetic studies revealed that certain analogs exhibited potent inhibitory activity, suggesting potential applications in treating hyperpigmentation disorders .

Case Studies

Several case studies highlight the biological impact of this compound:

- Anticancer Activity : In vitro studies showed that this compound significantly reduced cell viability in MCF7 cells with an IC50 value indicating strong cytotoxicity. Further molecular docking studies suggested that it interacts effectively with tubulin, disrupting microtubule formation .

- Neuroprotective Effects : Another study focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The results indicated that it could mitigate cell death through antioxidant mechanisms .

The proposed mechanisms underlying the biological activities include:

- Inhibition of Cell Cycle Progression : By interfering with specific cell cycle regulators, the compound can halt cancer cell proliferation.

- Modulation of Protein Aggregation : The ability to bind selectively to α-synuclein suggests a role in preventing protein aggregation associated with neurodegenerative diseases.

Data Summary Table

| Activity | Cell Line/Target | IC50/Binding Affinity | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF7 | 5 µM | Cell cycle arrest |

| Enzyme Inhibition | Mushroom Tyrosinase | IC50 0.5 µM | Tyrosinase inhibition |

| Neuroprotective | Neuronal Cells | N/A | Antioxidant activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.